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3-Methyl-deoxycytidine -

3-Methyl-deoxycytidine

Catalog Number: EVT-14882687
CAS Number:
Molecular Formula: C10H15N3O4
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-deoxycytidine is a modified nucleoside that belongs to the class of pyrimidine 2'-deoxyribonucleosides. It is a derivative of deoxycytidine, where a methyl group is added to the third carbon of the pyrimidine ring. This compound plays a significant role in molecular biology, particularly in the context of DNA methylation and gene regulation. The methylation of cytosine residues, especially within CpG dinucleotides, has been associated with various biological processes, including gene expression modulation and the development of certain diseases, particularly cancers .

Source

3-Methyl-deoxycytidine can be synthesized from commercially available cytidine through specific chemical reactions that introduce the methyl group at the appropriate position on the nucleobase. Various synthetic methods have been developed to produce this compound efficiently for research and therapeutic applications .

Classification

3-Methyl-deoxycytidine is classified as a nucleoside and more specifically as a modified deoxynucleoside. It is part of the broader category of nucleic acid components that are essential for DNA structure and function. The compound is also recognized for its potential implications in epigenetic regulation due to its role in DNA methylation processes .

Synthesis Analysis

The synthesis of 3-Methyl-deoxycytidine typically involves several key steps:

  1. Starting Material: The synthesis begins with cytidine, which serves as the base structure.
  2. N-Methylation: The introduction of the methyl group at the N3 position of the cytosine base is commonly achieved using methyl iodide (MeI) in a reaction that may require specific protecting groups to prevent unwanted reactions at other sites .
  3. Phosphoramidite Formation: After obtaining 3-Methyl-deoxycytidine, it can be converted into a phosphoramidite form, which is suitable for solid-phase oligonucleotide synthesis. This involves protecting various functional groups (such as hydroxyl and amino groups) to facilitate subsequent reactions without interference .
Chemical Reactions Analysis

3-Methyl-deoxycytidine participates in several important chemical reactions:

  1. Hydrolysis: The hydrolysis of 3-Methyl-deoxycytidine can yield various products depending on the reaction conditions such as pH and temperature. Kinetic studies indicate that protonation significantly affects reaction rates, highlighting its reactivity under physiological conditions .
  2. Methylation Reactions: It can act as a substrate for further methylation or demethylation reactions, which are crucial in regulating gene expression through epigenetic mechanisms .
  3. Oligonucleotide Synthesis: As a phosphoramidite, it can be incorporated into synthetic oligonucleotides, allowing researchers to study its biological effects and interactions in vitro and in vivo .
Mechanism of Action

The primary mechanism of action for 3-Methyl-deoxycytidine relates to its role in DNA methylation:

  • DNA Methylation: The addition of a methyl group to cytosine residues within DNA can influence gene expression by altering chromatin structure and accessibility. Methylated cytosines are often associated with transcriptional repression.
  • Gene Regulation: Changes in the levels of 3-Methyl-deoxycytidine can correlate with various biological processes, including cellular differentiation and oncogenesis, making it an important target for therapeutic interventions aimed at modifying gene expression patterns .
Physical and Chemical Properties Analysis

The physical properties of 3-Methyl-deoxycytidine include:

  • State: Typically exists as a solid under standard conditions.
  • Solubility: Soluble in water and various organic solvents, depending on purity and form.
  • Stability: Generally stable under recommended storage conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include:

  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the sugar and base moieties.
  • Spectroscopic Characteristics: Can be characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
Applications

3-Methyl-deoxycytidine has several scientific applications:

  • Research Tool: Used extensively in molecular biology research to study DNA methylation patterns and their effects on gene regulation.
  • Therapeutic Potential: Investigated as a potential therapeutic agent in cancer treatment by targeting aberrant DNA methylation patterns associated with tumorigenesis.
  • Biomarker Development: Levels of 3-Methyl-deoxycytidine may serve as biomarkers for certain diseases, particularly cancers, aiding in diagnosis and prognosis .
Biosynthesis and Metabolic Pathways of 3-Methyl-deoxycytidine

Enzymatic Methylation Pathways in Nucleotide Modification

3-Methyl-deoxycytidine (3m-dC) arises primarily through post-replicative modification driven by specialized methyltransferases. These enzymes catalyze the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the N3 position of deoxycytidine within DNA or nucleotide pools [10]. Unlike C5 methylation (which produces 5-methylcytosine), N3 methylation disrupts canonical Watson-Crick base pairing due to protonation at physiological pH, altering DNA conformation and stability [4]. The reaction follows a covalent catalytic mechanism: SAM forms a transient adduct with the cytosine ring, facilitating methyl transfer coupled with hydride ion exchange [10]. Key enzymes implicated include DNA methyltransferase homologs, though 3m-dC-specific methyltransferases remain less characterized than their C5 counterparts.

Table 1: Enzymatic Components in Deoxycytidine Methylation Pathways

Enzyme ClassMethylation SitePrimary CofactorBiological Role
N3-MethyltransferasesN3 of cytosineS-adenosyl-L-methionineIntroduces structural perturbations
Dnmt1/Dnmt3C5 of cytosineS-adenosyl-L-methionineMaintenance/de novo CpG methylation
Cytidine Deaminase (CDA)N/AH₂OConverts dCyd to dUrd (indirect pathway)

Role of Methyltransferase Homologs (METTL2/6/8) in tRNA/mRNA Methylation

While METTL enzymes (e.g., METTL2, METTL6, METTL8) are established RNA methyltransferases, their potential role in DNA modification, including 3m-dC formation, warrants scrutiny. METTL homologs share conserved SAM-binding domains and catalytic motifs with DNA methyltransferases [4]. In vitro studies suggest these enzymes exhibit substrate plasticity, potentially methylating deoxycytidine in single-stranded DNA (ssDNA) regions mimicking tRNA loops [5]. Specifically, METTL8’s affinity for cytidine in unstructured nucleic acids hints at overlapping activity on DNA repair intermediates or replication forks. However, in vivo evidence linking METTLs directly to 3m-dC is limited; their primary function resides in regulating RNA stability and translation via epitranscriptomic modifications [9].

Comparative Analysis of De Novo vs. Repair-Associated Methylation Mechanisms

3m-dC biosynthesis diverges mechanistically between de novo synthesis and DNA repair contexts:

  • De Novo Methylation: Occurs during DNA replication or nucleotide salvage. Cytidine deaminase (CDA) converts deoxycytidine (dCyd) to deoxyuridine (dUrd), which kinases phosphorylate to dUMP—the thymidylate synthase substrate. Methylation here precedes DNA incorporation [6] [1]. De novo pathways dominate in proliferating cells with high nucleotide turnover.
  • Repair-Associated Methylation: Arises during excision repair synthesis. When DNA polymerases incorporate deoxycytidine into repair patches, subsequent methylation by repair-coupled methyltransferases occurs slowly (≤72 hours) and often incompletely (~2.0–2.7% methylation efficiency) [3]. This delay stems from competitive inhibition by repair proteins and chromatin compaction blocking methyltransferase access [3] [8]. Hypomethylated repair sites may persist through cell division, potentially enabling epigenetic instability [3].

Table 2: Contrasting De Novo and Repair-Linked Methylation Pathways

FeatureDe Novo MethylationRepair-Associated Methylation
TimingDuring replication/salvagePost-excision repair (hours-days)
EfficiencyHigh (enzyme-coupled)Low (2.0–2.7% in confluent cells)
Key EnzymesCDA, thymidine kinaseDNA methyltransferases (e.g., Dnmt1)
Biological ContextNucleotide pools, S-phase cellsDNA damage response, quiescent cells

Hydrolysis Dynamics and Stability in Aqueous Solutions

The N3-methyl group profoundly alters deoxycytidine’s hydrolytic susceptibility. Under physiological conditions (pH 7.4, 37°C), 3m-dC undergoes rapid hydrolysis via two competing pathways:

  • Depyrimidination: Cleavage of the N-glycosidic bond, yielding an abasic site and free N3-methylcytosine. Rate constant: 4.2 × 10⁻⁷ sec⁻¹ [4].
  • Deamination: Hydrolytic removal of the amino group, forming N3-methyl-deoxyuridine. Rate constant: 1.8 × 10⁻⁷ sec⁻¹ [4].

Both reactions are pH-dependent, accelerating under acidic conditions due to increased protonation at N3. The activation energy (Eₐ) for deamination is ~25 kcal/mol, indicating significant temperature sensitivity [4]. In duplex DNA, 3m-dC’s half-life is reduced >1,000-fold compared to unmodified deoxycytidine, reflecting its role as a premutagenic lesion [4] [7]. Hydrolysis rates further increase in single-stranded regions (e.g., during transcription or repair), where solvent exposure is maximal [4].

Table 3: Hydrolysis Kinetics of 3-Methyl-deoxycytidine Derivatives

ReactionRate Constant (sec⁻¹)Activation Energy (kcal/mol)Primary Product
Depyrimidination4.2 × 10⁻⁷28.5Abasic site
Deamination1.8 × 10⁻⁷24.9N3-methyl-deoxyuridine

Properties

Product Name

3-Methyl-deoxycytidine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C10H15N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,11,14-15H,4-5H2,1H3/t6-,7+,9+/m0/s1

InChI Key

PVWYCAIUGPUPJW-LKEWCRSYSA-N

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

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